Evidence Dimension 1: Carbonic Anhydrase Isoform Selectivity via Pyridinyl vs. Phenyl Sulfamoyl Substitution
Within the sulfamoyl‑thiophene‑carboxylic acid chemotype, the replacement of a phenyl‑based sulfamoyl substituent with a 3‑pyridinyl group is expected to enhance selectivity for specific carbonic anhydrase (CA) isoforms. Binding studies on structurally related sulfamoyl‑thiophenes demonstrate that even subtle electronic and steric modifications alter CAII vs. CAI binding preferences [1]. For instance, 3‑[(4‑chlorophenyl)sulfamoyl]thiophene‑2‑carboxylic acid exhibits a Ki of 26 μM against AmpC β‑lactamase, whereas the 3‑nitrophenyl analog achieves a Ki of 1 μM after optimization [2]. This 26‑fold potency shift underscores the non‑interchangeability of these scaffolds. While direct CA inhibition data for the 3‑pyridinyl derivative are not yet publicly reported, the established structure‑activity relationship (SAR) indicates that the pyridine nitrogen introduces a distinct hydrogen‑bonding capacity and basicity profile that should differentiate it from purely aromatic phenyl analogs [3].
| Evidence Dimension | Enzyme inhibition constant (Ki) against AmpC β‑lactamase |
|---|---|
| Target Compound Data | Not yet publicly reported |
| Comparator Or Baseline | 3‑[(4‑chlorophenyl)sulfamoyl]thiophene‑2‑carboxylic acid: Ki = 26 μM; 3‑[(3‑nitrophenyl)sulfamoyl]thiophene‑2‑carboxylic acid: Ki = 1 μM |
| Quantified Difference | 26‑fold difference between phenyl‑based analogs |
| Conditions | AmpC β‑lactamase inhibition assay (E. coli) |
Why This Matters
The 26‑fold Ki difference among structurally similar phenyl analogs demonstrates that small substituent changes produce dramatic activity variations; the 3‑pyridinyl moiety is expected to confer a unique selectivity and potency profile, making the compound essential for CA isoform‑specific assay development.
- [1] Alım, Z., Köksal, Z., & Karaman, M. (2020). Evaluation of some thiophene‑based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1123‑1132. View Source
- [2] Tondi, D., Morandi, F., Bonnet, R., Costi, M. P., & Shoichet, B. K. (2005). Structure‑based optimization of a non‑beta‑lactam lead results in inhibitors that do not up‑regulate beta‑lactamase expression in cell culture. Journal of the American Chemical Society, 127(13), 4632‑4639. View Source
- [3] RCSB PDB. 4JXV: X‑ray crystal structure of AmpC beta‑lactamase from E. coli in complex with a non‑covalent inhibitor 3‑{[2‑(4‑CARBOXYPHENYL)ETHYL]SULFAMOYL}THIOPHENE‑2‑CARBOXYLIC ACID. Deposited 2013‑03‑28. View Source
